molecular formula C17H28O3Si B8335018 4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde

4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde

Cat. No.: B8335018
M. Wt: 308.5 g/mol
InChI Key: HLIVDDATWNATGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C15H24O3Si. This compound is characterized by the presence of a benzaldehyde group substituted with a tert-butyl dimethylsilyl (TBDMS) protected ethoxy group. It is commonly used in organic synthesis and serves as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde typically involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds as follows:

    Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxy-3,5-dimethylbenzaldehyde is protected using TBDMS-Cl and imidazole in anhydrous dichloromethane.

    Formation of the Protected Aldehyde: The resulting product is then reacted with 2-bromoethanol to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.

Major Products Formed

    Oxidation: 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzoic acid.

    Reduction: 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block in the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde involves its reactivity as an aldehyde and the stability provided by the TBDMS protecting group. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used. For example, in oxidation reactions, the aldehyde group is the primary reactive site, while in substitution reactions, the TBDMS group is targeted.

Comparison with Similar Compounds

Similar Compounds

    4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]benzaldehyde: Similar structure but without the dimethyl groups on the benzene ring.

    2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethanol: Similar structure but with an alcohol group instead of an aldehyde group.

Uniqueness

4-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3,5-dimethylbenzaldehyde is unique due to the presence of both the TBDMS protecting group and the dimethyl-substituted benzaldehyde group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C17H28O3Si

Molecular Weight

308.5 g/mol

IUPAC Name

4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-3,5-dimethylbenzaldehyde

InChI

InChI=1S/C17H28O3Si/c1-13-10-15(12-18)11-14(2)16(13)19-8-9-20-21(6,7)17(3,4)5/h10-12H,8-9H2,1-7H3

InChI Key

HLIVDDATWNATGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCO[Si](C)(C)C(C)(C)C)C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.